![molecular formula C10H9N3O2 B15127483 rac-(1R,2S)-2-{3H-imidazo[4,5-b]pyridin-2-yl}cyclopropane-1-carboxylic acid, cis](/img/structure/B15127483.png)
rac-(1R,2S)-2-{3H-imidazo[4,5-b]pyridin-2-yl}cyclopropane-1-carboxylic acid, cis
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
rac-(1R,2S)-2-{3H-imidazo[4,5-b]pyridin-2-yl}cyclopropane-1-carboxylic acid, cis is a compound that features a cyclopropane ring fused with an imidazo[4,5-b]pyridine moiety
Vorbereitungsmethoden
The synthesis of rac-(1R,2S)-2-{3H-imidazo[4,5-b]pyridin-2-yl}cyclopropane-1-carboxylic acid, cis typically involves the following steps:
Cyclopropanation: The cyclopropane ring is introduced through a cyclopropanation reaction, often using diazo compounds and transition metal catalysts.
Imidazo[4,5-b]pyridine Formation: The imidazo[4,5-b]pyridine moiety is synthesized through a condensation reaction involving 2-aminopyridine and a suitable aldehyde or ketone.
Coupling Reaction: The cyclopropane and imidazo[4,5-b]pyridine units are coupled together using a cross-coupling reaction, such as the Suzuki or Heck reaction, under appropriate conditions.
Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of scalable reaction conditions and purification techniques.
Analyse Chemischer Reaktionen
rac-(1R,2S)-2-{3H-imidazo[4,5-b]pyridin-2-yl}cyclopropane-1-carboxylic acid, cis can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions using agents like lithium aluminum hydride or sodium borohydride can convert the compound into alcohols or amines.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule, using reagents like alkyl halides or sulfonates.
Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium, platinum), and specific temperature and pressure conditions.
Wissenschaftliche Forschungsanwendungen
rac-(1R,2S)-2-{3H-imidazo[4,5-b]pyridin-2-yl}cyclopropane-1-carboxylic acid, cis has several scientific research applications:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules, particularly in the development of new pharmaceuticals and agrochemicals.
Biology: It serves as a probe in biochemical studies to investigate enzyme mechanisms and receptor interactions.
Medicine: The compound is explored for its potential therapeutic effects, including anti-inflammatory, antiviral, and anticancer activities.
Industry: It is used in the development of new materials with specific properties, such as polymers and coatings.
Wirkmechanismus
The mechanism of action of rac-(1R,2S)-2-{3H-imidazo[4,5-b]pyridin-2-yl}cyclopropane-1-carboxylic acid, cis involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate the activity of these targets by binding to their active sites or allosteric sites, leading to changes in their function. The pathways involved may include signal transduction, gene expression, and metabolic processes.
Vergleich Mit ähnlichen Verbindungen
Similar compounds to rac-(1R,2S)-2-{3H-imidazo[4,5-b]pyridin-2-yl}cyclopropane-1-carboxylic acid, cis include:
rac-(1R,2R)-2-(pyridin-4-yl)cyclopropane-1-carboxylic acid: This compound has a similar cyclopropane ring but differs in the position of the pyridine moiety.
rac-(1R,2S)-2-(pyridin-3-yl)cyclopropane-1-carboxylic acid: Another similar compound with a different substitution pattern on the pyridine ring.
Imidazo[4,5-b]pyridine derivatives: These compounds share the imidazo[4,5-b]pyridine core but may have different substituents or functional groups.
The uniqueness of this compound lies in its specific structural arrangement, which imparts distinct chemical and biological properties compared to its analogs .
Eigenschaften
Molekularformel |
C10H9N3O2 |
|---|---|
Molekulargewicht |
203.20 g/mol |
IUPAC-Name |
2-(1H-imidazo[4,5-b]pyridin-2-yl)cyclopropane-1-carboxylic acid |
InChI |
InChI=1S/C10H9N3O2/c14-10(15)6-4-5(6)8-12-7-2-1-3-11-9(7)13-8/h1-3,5-6H,4H2,(H,14,15)(H,11,12,13) |
InChI-Schlüssel |
GNYKHZOILRGLQF-UHFFFAOYSA-N |
Kanonische SMILES |
C1C(C1C(=O)O)C2=NC3=C(N2)C=CC=N3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


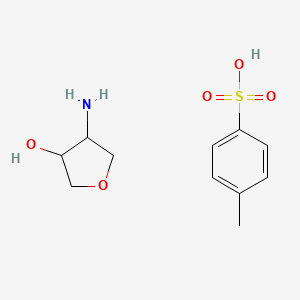
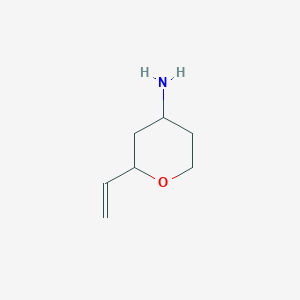
![[4-[[1-Amino-5-(carbamoylamino)-1-oxopentan-2-yl]-[2-[3-[2-(2,5-dioxopyrrol-1-yl)ethoxy]propanoylamino]-3-methylbutanoyl]amino]phenyl]methyl (4-nitrophenyl) carbonate](/img/structure/B15127432.png)
![tert-butyl 2,3,4,9b-tetrahydro-1H-chromeno[3,4-c]pyrrole-3a-carboxylate](/img/structure/B15127434.png)
![5,11-Dioctyl-3,9-bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-5,11-dihydroindolo[3,2-b]carbazole](/img/structure/B15127440.png)
![(16Z)-16-ethylidene-6,7-dihydroxy-5,9-dimethyl-17-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3,12,18-trioxatricyclo[13.4.0.06,10]nonadec-1(19)-ene-2,13-dione](/img/structure/B15127442.png)
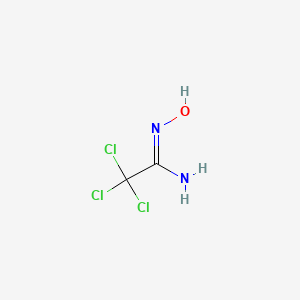
![5-(3-Methoxyphenyl)pyrazolo[1,5-a]pyrimidine-3-carbonitrile](/img/structure/B15127454.png)
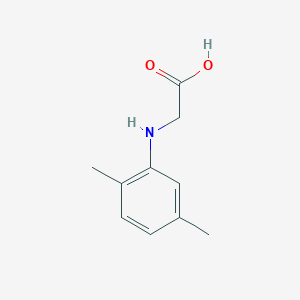
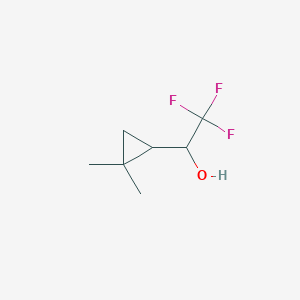
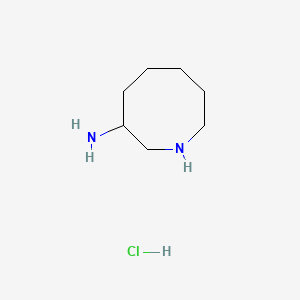
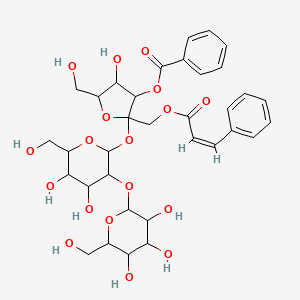
![4-[({6-[(tert-butoxy)carbonyl]-6-azaspiro[2.5]octan-1-yl}({[(9H-fluoren-9-yl)methoxy]carbonyl})amino)methyl]thiophene-2-carboxylic acid](/img/structure/B15127482.png)

